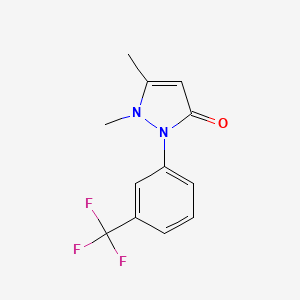

Fantipyrine

Description

The exact mass of the compound 1,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one is 256.08234746 g/mol and the complexity rating of the compound is 378. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O/c1-8-6-11(18)17(16(8)2)10-5-3-4-9(7-10)12(13,14)15/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVDKENFWZFNAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1C)C2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968826 | |

| Record name | 1,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5400-63-5 | |

| Record name | NSC10367 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Chemical Frameworks and Pyrazolone Heterocyclic Systems

Historical Context of Pyrazolone (B3327878) Chemistry and Derivatives

The journey into the world of pyrazolone chemistry began in the late 19th century, a period of significant advancement in synthetic organic chemistry. The foundation of this chemical class was laid in 1883 by the German chemist Ludwig Knorr. nih.govfinechem-mirea.rumnstate.edu While attempting to synthesize quinoline (B57606) derivatives, Knorr conducted a condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine, which unexpectedly yielded a novel heterocyclic compound he named pyrazolone. nih.govmnstate.eduresearchgate.netfinechem-mirea.ru This initial synthesis marked the birth of a new class of compounds that would soon demonstrate significant therapeutic potential. mnstate.edufinechem-mirea.ru

Shortly after this discovery, Knorr synthesized 1,5-dimethyl-2-phenyl-3H-pyrazol-3-one, a compound he named antipyrine (B355649), which was patented in 1883. nih.gov Known also as phenazone, antipyrine was one of the earliest synthetic molecules to be used as a pharmaceutical agent and was introduced clinically for its potent analgesic and antipyretic properties. nih.govresearchgate.netwikimedia.org The success of antipyrine stimulated immense interest within the scientific community, prompting further exploration of the pyrazolone scaffold. finechem-mirea.ru This led to the development of a series of derivatives, as researchers sought to create analogues with similar or enhanced therapeutic activities. Among these early and notable derivatives were aminopyrine (B3395922), propyphenazone, and dipyrone, which also found widespread use as analgesics and anti-inflammatory agents. nih.govfinechem-mirea.ru

Table 1: Early Pyrazolone Derivatives

This table outlines the pioneering compounds in the pyrazolone class that were developed following the initial discovery.

| Compound Name | Synonym(s) | Year of Synthesis/Introduction | Key Historical Significance |

| Antipyrine | Phenazone | 1883 (Patented) | The first synthetic pyrazolone-based drug, widely used as an analgesic and antipyretic. nih.govnih.govresearchgate.net |

| Aminopyrine | Amidopyrine | 1897 (Introduced) | An early derivative of antipyrine with potent analgesic and antipyretic effects. finechem-mirea.ru |

| Propyphenazone | Isopropylantipyrine | ~Early 20th Century | A widely used analgesic and anti-inflammatory pyrazolone derivative. nih.gov |

| Dipyrone | Metamizole | ~Early 20th Century | A powerful analgesic and antipyretic, it became one of the most widely used pyrazolone derivatives globally. nih.gov |

Theoretical Foundations of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Heterocyclic compounds, which feature a ring structure containing atoms of at least two different elements, form the largest and most varied family of organic compounds. finechem-mirea.ru Within this vast group, nitrogen-containing heterocycles are of paramount importance in the field of medicinal chemistry, forming the core structure of a multitude of therapeutic agents. The pyrazole (B372694) and pyrazolone ring systems are exemplary of this significance, often described as "privileged scaffolds" because of their ability to bind to a wide range of biological targets and exhibit diverse pharmacological activities. finechem-mirea.ru

The fundamental pyrazole structure is a five-membered aromatic ring composed of three carbon atoms and two adjacent nitrogen atoms. The pyrazolone framework is a derivative, specifically a five-membered lactam ring that contains two nitrogen atoms and an additional carbonyl group. mnstate.edufinechem-mirea.ru A key feature of pyrazolones is their ability to exist in different tautomeric forms, such as keto-enol tautomerism, which can significantly influence their chemical reactivity and biological interactions. nih.govresearchgate.net

The medicinal value of these heterocycles is intrinsically linked to their chemical architecture. The nitrogen atoms within the ring are crucial, as their ability to participate in hydrogen bonding and other non-covalent interactions allows these molecules to effectively engage with biological macromolecules like enzymes and receptors. Furthermore, the pyrazolone ring is readily amenable to chemical modification. By adding various substituents at different positions on the ring, chemists can systematically alter the molecule's size, shape, and electronic properties. This versatility allows for the fine-tuning of its pharmacological profile, leading to the development of compounds with a wide spectrum of activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor effects. finechem-mirea.ru

Evolution of Research Paradigms for Substituted Pyrazolones

The scientific approach to discovering and developing pyrazolone-based drugs has undergone a significant transformation since the initial synthesis of antipyrine. The early paradigm was largely centered on the structural modification of the original lead compound. Following the success of antipyrine, the primary research strategy involved creating a series of analogues, such as aminopyrine and dipyrone, in an effort to enhance efficacy or refine the therapeutic profile. This approach was characteristic of early medicinal chemistry, relying on systematic, albeit relatively simple, chemical modifications of a known active molecule.

Over the decades, research paradigms have evolved from this classical model to more sophisticated, mechanism-based strategies. A pivotal shift was the increased focus on understanding the Structure-Activity Relationship (SAR) of pyrazolone derivatives. This involved detailed investigations into how specific structural features of the molecules correlate with their biological activity, allowing for more targeted and rational drug design. wikimedia.org

The dawn of the genomic and proteomic eras, coupled with technological advancements, has further revolutionized the field. Modern research on substituted pyrazolones now incorporates a diverse array of advanced techniques. The development of pyrazolone derivatives is now considered an epitome of the evolution of medicinal chemistry itself. Contemporary research paradigms include:

High-Throughput Screening (HTS): This automated method allows for the rapid testing of vast libraries of chemical compounds to identify those that interact with a specific biological target.

Fragment-Based Drug Design (FBDD): This technique involves identifying small chemical fragments that bind weakly to a biological target and then growing or combining them to produce a lead compound with higher affinity.

Computational and In Silico Methods: The use of virtual screening, combinatorial chemistry, and quantitative structure-activity relationship (QSAR) modeling has become integral. These computational tools can predict the activity of novel compounds, significantly shortening the time and resources required to identify promising drug candidates.

This evolution reflects a broader trend in pharmaceutical research, moving away from serendipitous discoveries and toward a more rational, target-driven, and efficient process for drug development.

Synthetic Methodologies and Analog Generation Strategies for Antipyrine Derivatives

Design and Construction of Antipyrine (B355649) Analog Libraries

The generation of analog libraries is a key strategy in drug discovery to explore the structure-activity relationships (SAR) of a lead compound. For antipyrine, this involves systematic modifications at various positions of the pyrazolone (B3327878) core and the incorporation of different heterocyclic rings.

Modifications at different positions of the antipyrine scaffold can significantly impact its properties. The synthesis of 4-substituted antipyrine derivatives is a common strategy, often achieved through reactions like addition, condensation, and cyclization. For instance, 4-aminoantipyrine (B1666024) is a versatile precursor for synthesizing various derivatives, including Schiff bases and other heterocyclic systems.

The Knoevenagel condensation is a widely used reaction for introducing substituents at the C4 position of the pyrazolone ring. This reaction involves the nucleophilic addition of the active α-hydrogen at the C4 position of a pyrazolone to a carbonyl group of an aldehyde or ketone, followed by dehydration. This method allows for the synthesis of a variety of 4-substituted pyrazolone compounds with different aromatic or aliphatic groups.

The following table illustrates the synthesis of 4-substituted pyrazolone derivatives via Knoevenagel condensation:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3-methyl-1-phenyl-5-pyrazolone | Substituted benzaldehydes | Piperidine | 4-(substituted benzylidene)-3-methyl-1-phenyl-5-pyrazolones |

Expanding the chemical diversity of antipyrine analogs can be achieved by incorporating other heterocyclic rings or modifying the core pyrazolone structure. Antipyrine itself is a pyrazolone, which is a derivative of pyrazole (B372694). The synthesis of various pyrazole derivatives is a broad field of research.

Strategies for incorporating other heterocyclic rings often involve using antipyrine derivatives as building blocks. For example, 4-chloroacetylantipyrine can be reacted with various thioacetanilide (B1681303) scaffolds to synthesize novel antipyrine-thiophene hybrids. Similarly, antipyrine-triazole moieties have been synthesized and used as precursors for other complex heterocyclic systems.

The modification of the core ring, for instance, from a pyrazole to a pyrazolidinone, would involve different synthetic precursors and reaction conditions. While the provided information primarily focuses on the synthesis of pyrazoles and pyrazolones, the general principles of heterocyclic synthesis, such as cycloaddition and cyclocondensation reactions, would be applicable for creating such structural analogs.

Multi-Component Reactions for Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov This approach is particularly valuable for generating a diverse library of antipyrine analogs by varying the constituent components. The core of many of these reactions is the formation of the pyrazolone ring system.

A common and powerful MCR for creating pyrazole-based structures, the precursor to the pyrazolone core of Fantipyrine, involves the condensation of a β-ketoester, a hydrazine (B178648), an aldehyde, and a nitrile (such as malononitrile). In a typical four-component synthesis of a pyrano[2,3-c]pyrazole, the β-ketoester first reacts with hydrazine to form a pyrazolone intermediate. Concurrently, the aldehyde and malononitrile (B47326) undergo a Knoevenagel condensation. These two intermediates then combine through a Michael addition followed by cyclization to yield the final complex heterocyclic system. This strategy allows for significant molecular diversity, as each of the four components can be readily varied to produce a wide array of analogs.

For instance, researchers have developed one-pot syntheses of highly substituted pyrazoles by reacting aldehydes, β-ketoesters, and hydrazines, often facilitated by a catalyst. These reactions can be extended to include additional components, further diversifying the resulting molecular scaffolds. nih.gov The use of MCRs aligns with the principles of atom and step economy, reducing waste and simplifying synthetic procedures, which is advantageous for creating libraries of compounds for further research.

Precursor Derivatization Techniques

The generation of this compound analogs is heavily dependent on the ability to modify the key precursors involved in the primary cyclization reaction. The two principal building blocks for the pyrazolone core are aryl hydrazines and β-ketoesters. Strategic modifications of these precursors are essential for creating a diverse range of analogs with varied substituents.

Synthesis of Aryl Hydrazines for Pyrazolone Formation

Aryl hydrazines are critical precursors for installing the N-aryl moiety characteristic of antipyrine and its derivatives. The synthesis of substituted aryl hydrazines typically begins with the corresponding aniline (B41778). A standard method involves the diazotization of the aniline using sodium nitrite (B80452) in an acidic medium, followed by reduction of the resulting diazonium salt. This classical approach allows for the introduction of a wide variety of substituents on the aromatic ring, which are then carried through to the final pyrazolone product.

More advanced methods focus on direct N-heterocyclization, where hydrazines react with diketones or their equivalents. For example, a novel two-step synthesis for 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates involves the acylation of arylhydrazines with methyl malonyl chloride, followed by cyclization. The availability and synthesis of diverse aryl hydrazines are fundamental to creating this compound analogs with different electronic and steric properties on the N-phenyl ring, which can significantly influence their chemical behavior.

Keto-Ester Modifications for Analog Preparation

The β-ketoester component is the other key building block in the classical Knorr pyrazolone synthesis. It provides the carbon backbone for the pyrazolone ring and determines the substituents at the C3 and C4 positions (if unsubstituted at C4). The traditional synthesis of pyrazolones involves the straightforward reaction of β-ketoesters with hydrazines.

To generate analogs, modifications to the β-ketoester are essential. While many β-ketoesters are commercially available, synthetic methods to produce novel variations are crucial for analog preparation. A general and efficient method involves the reaction of ketones with reagents like dimethyl or ethyl carbonate in the presence of a strong base. Another approach is the acylation of ketone enolates. A more contemporary method involves reacting ketones with ethyl chloroformate, which has been shown to be a rapid and broadly applicable route to various β-ketoesters. This method is tolerant of various functional groups, enabling the synthesis of precursors for fused bicyclic and tricyclic pyrazolones from cyclic ketones. By strategically synthesizing and selecting modified β-ketoesters, a wide range of this compound analogs with different substituents on the pyrazolone ring can be prepared.

Green Chemistry Approaches in Antipyrine Derivative Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole and pyrazolone derivatives to reduce environmental impact. These approaches focus on minimizing hazardous waste, using environmentally benign solvents, reducing energy consumption, and employing catalytic methods.

One of the primary green strategies is the use of alternative energy sources like microwave and ultrasound irradiation. nih.gov Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields in the four-component synthesis of pyrano[2,3-c]pyrazoles compared to conventional heating. nih.gov Similarly, ultrasound irradiation can facilitate catalyst-free multicomponent reactions in aqueous media, providing excellent yields in short timeframes. nih.gov

The replacement of volatile and hazardous organic solvents with greener alternatives is another key aspect. Water is an ideal green solvent, and many MCRs for pyrazolone synthesis have been successfully performed in aqueous media. Catalyst-free reactions in water represent a particularly eco-friendly approach. nih.gov When catalysts are necessary, the focus is on using biodegradable or recyclable catalysts. For example, natural amino acids like L-tyrosine have been employed as catalysts in microwave-assisted syntheses. nih.gov The combination of MCRs, which are inherently atom-economical, with green solvents and energy sources provides a powerful and sustainable platform for the synthesis of this compound and its derivatives. nih.gov

Advanced Structural Characterization and Intermolecular Interactions of Antipyrine Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful non-destructive technique that provides precise information on the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. finechem-mirea.ruresearchgate.net This method has been instrumental in determining the detailed atomic arrangement within the crystals of antipyrine (B355649) derivatives. finechem-mirea.ru

The crystal structure of Compound I is distinguished by the alternation of its OH and NH tautomers. finechem-mirea.ruresearchgate.net These tautomeric forms are interconnected through O–H---O and N–H---N hydrogen bonds, forming extended infinite chains within the crystal lattice. finechem-mirea.ruresearchgate.net This specific arrangement illustrates how tautomerism can influence crystal packing. For Compound II, the crystal structure is characterized by chains formed from NH monomers, a configuration attributed to cooperative effects within the hydrogen-bonding network. researchgate.net

The study of lattice dynamics, which describes the collective vibrations of atoms within the crystal, is essential for understanding the physical properties of these materials. The arrangement and strength of intermolecular interactions, primarily hydrogen bonds, are key determinants of the lattice dynamics in these antipyrine derivatives.

The asymmetric unit is the smallest part of a crystal structure from which the entire crystal can be built by applying symmetry operations. researchgate.net For Compound III (antipyrine), the asymmetric unit has been defined, and a standard crystallographic numbering scheme is employed to identify each atom within the molecule consistently. researchgate.net This systematic numbering is crucial for the unambiguous description of the molecular geometry and intermolecular contacts. In the derivatives studied, the asymmetric unit typically contains one molecule in a general position. wits.ac.za

Comprehensive Hydrogen Bonding Network Analysis

In the solid state of Compound I, the crystal structure is defined by the interplay between different tautomers linked by specific hydrogen bonds. researchgate.net The two primary interactions observed are the O–H---O hydrogen bonds between the hydroxyl and carbonyl groups of different tautomers and the N–H---N hydrogen bonds. finechem-mirea.ruresearchgate.net The presence and alternation of these bonds create a robust, interconnected molecular architecture. researchgate.net The analysis indicates that the strongest intermolecular hydrogen bonds are of the O–H---O and N–H---N types, which are critical for the formation of dimers and more extended structures. finechem-mirea.ru

The precise geometry of the hydrogen bonds within the crystal structures of these antipyrine derivatives has been quantified. For Compound I, the key hydrogen bond distances were determined to be approximately 2.479 Å for the O–H---O interaction and 2.800 Å for the N–H---N interaction. researchgate.net These short distances are indicative of strong hydrogen bonds, which significantly contribute to the stability of the crystal lattice. The table below provides a summary of these critical intermolecular hydrogen bond parameters.

| Compound | Hydrogen Bond Type | Donor-Acceptor Distance (Å) |

| Compound I | O–H···O | 2.479 |

| Compound I | N–H···N | 2.800 |

This table presents the experimentally determined distances for the primary hydrogen bonds found in the crystal structure of 5-methyl-2-phenyl-4H-pyrazol-3-one (Compound I). Data sourced from Rukk et al. (2021). researchgate.net

Hydrogen bonding is the primary driving force behind the molecular association and self-organization observed in the crystalline state of these antipyrine derivatives. finechem-mirea.ru The formation of dimers and extended chains through O–H---O and N–H---N interactions demonstrates a clear pattern of molecular self-assembly. finechem-mirea.ruresearchgate.net This organized aggregation is not random but is directed by the specific geometries and electronic properties of the donor and acceptor sites within the molecules. The result is a well-defined, stable three-dimensional network that dictates the macroscopic properties of the crystal. finechem-mirea.ru

Tautomerism and Conformational Landscape Exploration

The existence of different tautomeric and conformational states can significantly influence the physicochemical properties of pyrazolone (B3327878) derivatives.

In the solid state, pyrazolone derivatives can exist in different tautomeric forms, primarily the OH and NH tautomers. The prevalence of a particular tautomer is often dictated by the electronic nature of substituents and the intermolecular interactions within the crystal lattice.

Research on antipyrine derivatives has shown that the solid-state structure can feature an alternation of OH and NH tautomers. finechem-mirea.rufinechem-mirea.ru These tautomers are interconnected through a network of hydrogen bonds, such as O–H···O and N–H···N interactions. finechem-mirea.rufinechem-mirea.ru For instance, studies on 5-methyl-2-phenyl-4H-pyrazol-3-one revealed that its crystal structure is characterized by the presence of both OH and NH tautomeric forms, which are linked by these specific hydrogen bonds. finechem-mirea.rufinechem-mirea.ru

Computational analysis and X-ray crystallography are powerful tools to investigate this phenomenon. osti.gov In some pyridine-fused phosphorus-nitrogen heterocycles, a transformation from an aromatic to a nonaromatic quinoidal tautomer has been observed when moving from the solution phase to the solid state. osti.gov However, the introduction of an electron-withdrawing group, such as a fluorine atom, can inhibit this tautomerization, highlighting the delicate electronic balance that governs the stability of different tautomeric forms. osti.gov While specific studies on Fantipyrine's solid-state tautomerism are not extensively detailed in the provided literature, the principles derived from its parent compounds suggest that it would likely exhibit similar tautomeric equilibria influenced by its specific substituent.

| Tautomer Type | Stabilizing Interactions in Solid State |

| OH Tautomer | O–H···O hydrogen bonds |

| NH Tautomer | N–H···N hydrogen bonds |

In solution, molecules are more dynamic, and the study of their conformational landscape becomes essential. NMR spectroscopy is a primary tool for determining the populations of different conformers in various solvents. nih.gov These experimental studies are often complemented by quantum mechanical calculations to understand the stereoelectronic interactions that govern conformational stability. nih.gov

For flexible molecules, the solvent can play a significant role in defining the conformational landscape. nih.gov The analysis of coupling constants in NMR spectra, particularly in different solvents and at varying temperatures, provides valuable data on the equilibrium between different conformers. nih.gov For instance, in fluorinated molecules, through-space and through-hydrogen bond coupling constants are used as tools for conformational analysis. nih.gov While detailed conformational analysis of this compound in solution is not explicitly available, the general methodologies suggest that its conformational preferences would be dictated by a combination of steric effects, hyperconjugative interactions, and intramolecular hydrogen bonding.

Supramolecular Assembly and Co-Crystallization Studies

The ability of molecules to self-assemble into well-defined supramolecular structures is a cornerstone of crystal engineering. nih.gov This process is driven by various non-covalent interactions, including hydrogen bonding, π–π stacking, and van der Waals forces. rsc.orgreagent.co.ukatlanticoer-relatlantique.ca

Co-crystallization is a powerful technique to modify the physicochemical properties of active pharmaceutical ingredients (APIs) by forming a new crystalline solid with a guest molecule, known as a coformer. nih.govhumanjournals.com The success of co-crystallization relies on the formation of robust supramolecular synthons, which are repeating structural motifs based on strong intermolecular interactions. nih.gov Flavonoids, for example, have been successfully co-crystallized with N-containing heterocyclic compounds like nicotinamide, where the pyridine (B92270) nitrogen acts as a good hydrogen bond acceptor for the phenolic groups of the flavonoid. mdpi.com Given the functional groups present in this compound, it is a promising candidate for co-crystallization studies aimed at tuning its properties. The selection of an appropriate coformer would be guided by the principles of hydrogen bond complementarity and other potential intermolecular interactions.

| Interaction Type | Role in Supramolecular Assembly |

| Hydrogen Bonding (N–H···O, C–H···O) | Primary stabilization of crystal packing rsc.org |

| π–π Stacking | Stabilization of aromatic ring systems rsc.org |

| van der Waals Forces | General intermolecular attraction atlanticoer-relatlantique.ca |

| C–H···π Interactions | Cooperative stabilization of assemblies rsc.org |

Computational and Theoretical Chemistry Investigations of Antipyrine Derivatives

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are fundamental to exploring the electronic properties that govern the reactivity and interactions of molecules. For antipyrine (B355649) derivatives, methods like Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) have been instrumental in elucidating their structural and bonding characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It allows for the calculation of various molecular properties by using the electron density as the fundamental variable, which simplifies the complexity of the many-electron wavefunction. wikipedia.org In the study of antipyrine derivatives, DFT calculations, often employing the B3LYP functional, provide crucial insights into their geometry, electronic distribution, and reactivity. researchgate.netmdpi.com

Researchers have used DFT to optimize the molecular geometries of antipyrine derivatives and to calculate key electronic parameters. researchgate.netafricanjournalofbiomedicalresearch.com These parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO and LUMO orbitals, often referred to as frontier molecular orbitals (FMOs), are central to chemical reactivity. The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. jmaterenvironsci.com The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a significant indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability. jmaterenvironsci.com

For instance, DFT studies on various antipyrine Schiff bases have correlated these quantum chemical parameters with their experimentally observed activities, such as corrosion inhibition or analgesic effects. capes.gov.bruobasrah.edu.iq Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. MEP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites, which are crucial for predicting intermolecular interactions. mdpi.com

Table 1: Representative Frontier Orbital Energies for Antipyrine Derivatives from DFT Calculations This table presents illustrative data synthesized from typical findings in the literature for educational purposes and does not represent specific experimental results for a single compound.

| Derivative Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4-Aminoantipyrine (B1666024) Schiff Base | -5.5 to -6.0 | -1.5 to -2.0 | 3.5 to 4.5 |

| Halogenated N-acyl Antipyrine | -6.2 to -6.8 | -1.8 to -2.5 | 3.7 to 4.3 |

| Antipyrine-Thiazole Hybrid | -5.8 to -6.3 | -2.0 to -2.6 | 3.2 to 3.8 |

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing chemical bonding and molecular structure based on the topology of the electron density. wikipedia.orgamercrystalassn.org Developed by Richard Bader, this theory partitions a molecule into atomic basins, allowing for the quantum mechanical definition of an atom within a molecule and the characterization of the bonds connecting them. wikipedia.orgamazon.com

In the context of antipyrine derivatives, QTAIM has been particularly useful for analyzing non-covalent interactions, such as hydrogen bonds (e.g., N–H⋯O, C–H⋯O) and other weak interactions (e.g., C–H⋯π) that are crucial for determining crystal packing and molecular recognition. rsc.orgconicet.gov.ar The analysis focuses on identifying bond critical points (BCPs)—locations where the gradient of the electron density is zero. wiley-vch.de The properties of the electron density at these BCPs provide quantitative information about the nature and strength of the chemical bonds. finechem-mirea.ru

The topological analysis within QTAIM involves examining several key characteristics at the bond critical points (BCPs). These characteristics help to classify the type of atomic interaction. finechem-mirea.ru The primary parameters include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond strength.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of charge, typical of shared-shell (covalent) interactions. A positive value (∇²ρ(r) > 0) indicates charge depletion, characteristic of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces. finechem-mirea.ru

Energy Densities : These include the kinetic energy density (G(r)), potential energy density (V(r)), and total energy density (H(r) = G(r) + V(r)). The sign of H(r) at the BCP is particularly informative: a negative sign suggests a significant degree of covalent character, while a positive sign points to a non-covalent interaction. finechem-mirea.ru The ratio |V(r)|/G(r) is also used for classification: a value greater than 2 is indicative of a covalent bond, a value between 1 and 2 suggests an intermediate or transit-shell interaction (like strong hydrogen bonds), and a value less than 1 points to weak, closed-shell interactions. finechem-mirea.ru

Table 2: Typical QTAIM Topological Parameters for Interactions in Antipyrine Derivatives This table provides illustrative data synthesized from findings in the literature for educational purposes and does not represent specific experimental results for a single compound. All values are in atomic units (a.u.).

| Interaction Type | Electron Density (ρ) | Laplacian (∇²ρ) | Total Energy Density (H) | |V|/G |

|---|---|---|---|---|

| Strong H-Bond (N-H···O) | 0.02 - 0.04 | +0.07 to +0.10 | ~0.001 | 1.2 - 1.5 |

| Weak H-Bond (C-H···O) | 0.005 - 0.015 | +0.02 to +0.05 | > 0 | < 1 |

| π-Interaction (C-H···π) | ~0.004 | ~+0.015 | > 0 | < 1 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. utep.edunih.gov By integrating Newton's laws of motion, MD simulations provide detailed information on conformational changes, molecular flexibility, and intermolecular interactions in a dynamic system. utep.edu

MD simulations are particularly powerful for exploring the conformational landscape of flexible molecules like antipyrine derivatives. nih.gov These simulations can reveal the different shapes (conformers) a molecule can adopt and the transitions between them. For example, a conformational analysis of a Schiff base derivative of 4-aminoantipyrine was performed to identify its most stable conformers. nih.gov Such studies often involve comparing computationally derived conformers with experimental structures obtained from X-ray crystallography to validate the computational model. nih.gov Furthermore, MD simulations have been used to investigate how the binding of a molecule like 4-aminoantipyrine can induce conformational changes in a biological target, such as a peptide, providing insights into its mechanism of action. nih.govacs.org

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. researchgate.net Computational studies can account for solvent effects either explicitly, by including individual solvent molecules in the simulation box, or implicitly, by modeling the solvent as a continuous medium with a specific dielectric constant. researchgate.net

For antipyrine derivatives, theoretical studies have investigated how different solvents impact their electronic properties. DFT calculations performed in various solvent environments (e.g., vacuum vs. aqueous phase) have shown that properties like dipole moment and orbital energies can be sensitive to the polarity of the solvent. researchgate.netfudutsinma.edu.ng Understanding these solvent effects is crucial, as they can alter molecular conformations and the nature of intermolecular interactions, ultimately affecting the molecule's behavior in a real-world chemical or biological system. acs.orgresearchgate.net

Structure-Activity Relationship (SAR) Mapping and Prediction

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. x-mol.netnih.gov In the study of antipyrine derivatives, including fantipyrine, QSAR is employed to understand the structural features that govern their therapeutic or adverse effects. plos.orgresearchgate.net These models are built upon the principle that the biological activity of a chemical is a function of its physicochemical properties and structural attributes. nih.gov

Research on pyrazolone (B3327878) compounds, the core structure of this compound, has utilized QSAR to elucidate the factors influencing their antimicrobial and anticancer activities. researchgate.netnih.gov For instance, studies have developed QSAR models for a series of pyrazolone derivatives to predict their antimicrobial potency against various microbes. researchgate.net These models often employ semi-empirical quantum chemical descriptors to quantify molecular properties. researchgate.net

A common approach in the QSAR analysis of antipyrine derivatives is the use of three-dimensional QSAR (3D-QSAR) methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). plos.orgnih.gov These methods evaluate the steric and electrostatic fields of a molecule, providing a three-dimensional map of where changes in these properties will affect biological activity. nih.gov For a series of thiazole-substituted pyrazolone derivatives, both CoMFA and CoMSIA models yielded statistically significant results, indicating their reliability in predicting inhibitory potency. nih.gov The predictive power of these models is often validated through statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

The following table summarizes the statistical results from a representative 3D-QSAR study on pyrazolone derivatives, highlighting the robustness of the generated models.

| 3D-QSAR Model | q² (Cross-validated) | r² (Non-cross-validated) | Predictive r² | Key Findings | Reference |

| CoMFA | 0.70 | 0.97 | 0.61 | Steric and electrostatic fields are significant contributors to the inhibitory activity. | nih.gov |

| CoMSIA | 0.54 | 0.82 | 0.66 | Steric, electrostatic, and hydrogen bond acceptor effects influence the inhibitory activity. | nih.gov |

| Docking-based CoMFA | 0.56 | 0.97 | 0.82 | Receptor-guided alignment improved the predictive power of the model. | nih.gov |

| Docking-based CoMSIA | 0.58 | 0.91 | 0.69 | Confirmed the importance of steric, electrostatic, and hydrogen bond acceptor properties for activity. | nih.gov |

These QSAR studies provide a quantitative framework for understanding how structural modifications to the this compound molecule could enhance or diminish its biological activity, thereby guiding the design of new, more effective derivatives.

Impact of 3D Volume, Rigidity, and Hydrophobicity on Interactions

The biological interactions of this compound and related antipyrine derivatives are significantly influenced by their three-dimensional (3D) molecular properties, including volume, rigidity, and hydrophobicity. nih.govwjpsonline.com These characteristics are crucial determinants of how a molecule fits into a biological target, such as an enzyme's active site or a receptor's binding pocket, and the strength of the resulting interactions.

3D Volume and Steric Effects: The size and shape of a molecule, encapsulated by its 3D volume, play a critical role in its biological activity. In the context of antipyrine derivatives, steric factors are consistently identified as important in QSAR models. plos.orgnih.gov CoMFA studies, for instance, generate contour maps that visualize regions where bulky substituents are favored or disfavored for optimal activity. nih.gov For some pyrazolone derivatives, a positive bulk at specific positions on the pyrazolone ring was found to be desirable for enhanced inhibitory activity, suggesting that a larger volume in these regions promotes favorable interactions with the target. nih.gov

Rigidity: Molecular rigidity refers to the conformational inflexibility of a molecule. A certain degree of rigidity can be advantageous for biological activity, as it reduces the entropic penalty of binding to a target. While a flexible molecule can adapt to various binding sites, a more rigid molecule that is pre-organized in the correct conformation for binding will do so with higher affinity. 3D-QSAR studies implicitly account for rigidity by aligning the molecules, often revealing a common, low-energy conformation that is likely the bioactive one. The defined structure of the pyrazolone ring system in this compound imparts a degree of rigidity to the core of the molecule.

Hydrophobicity: Hydrophobicity, often quantified by the partition coefficient (log P), is a measure of a molecule's preference for a nonpolar environment over a polar one. This property is fundamental to drug action, influencing absorption, distribution, and target binding. wjpsonline.comumich.edu For antipyrine derivatives, hydrophobic interactions are frequently highlighted as key contributors to their biological effects. nih.govwjpsonline.com Molecular docking studies of 4-aminoantipyrine derivatives have shown that hydrophobic interactions with the target protein's active site are significant. wjpsonline.com QSAR models for pyrazolone derivatives often include a term for hydrophobicity (logP) or related descriptors, indicating its importance in their activity. researchgate.net The strategic placement of hydrophobic groups can enhance binding affinity by displacing water molecules from the binding site and engaging in van der Waals interactions with nonpolar amino acid residues.

The table below summarizes the influence of these key physicochemical properties on the interactions of antipyrine derivatives.

| Physicochemical Property | Impact on Molecular Interactions | Research Findings | Reference |

| 3D Volume (Steric Effects) | Determines the fit of the molecule into the binding site of a biological target. | CoMFA models indicate that a positive bulk at specific positions of the pyrazolone ring enhances activity. | nih.gov |

| Rigidity | A pre-organized, rigid conformation that complements the target site can lead to higher binding affinity due to a lower entropic penalty upon binding. | The pyrazolone ring provides a rigid scaffold for the molecule. | |

| Hydrophobicity | Governs the partitioning of the molecule into biological membranes and the strength of hydrophobic interactions with the target. | Molecular docking studies show that hydrophobic interactions are important for the antimicrobial activity of 4-aminoantipyrine derivatives. QSAR models for pyrazolones often include a hydrophobicity descriptor. | researchgate.netwjpsonline.com |

Molecular and Cellular Interaction Mechanisms in Vitro and Theoretical

Ligand-Target Binding Studies (In Vitro Models)

In vitro ligand-target binding studies are crucial for understanding the initial molecular events that trigger a pharmacological response. frontiersin.org These assays help to characterize the affinity and kinetics of a compound's interaction with its biological target. frontiersin.orgnih.gov

Receptor binding assays are a fundamental tool in pharmacology to determine how strongly a compound binds to a specific receptor. nih.govchelatec.com These assays can be conducted using various formats, including direct binding assays with radiolabeled ligands or competitive binding assays. chelatec.commerckmillipore.com

Direct Binding Assays: These experiments measure the interaction of a labeled form of the compound (e.g., radiolabeled Fantipyrine) with a receptor preparation. chelatec.com By varying the concentration of the labeled ligand, one can determine the equilibrium dissociation constant (Kd), a measure of binding affinity, and the maximum number of binding sites (Bmax). malvernpanalytical.comchelatec.com A smaller Kd value signifies a higher binding affinity. malvernpanalytical.com

Competitive Binding Assays: In this setup, a labeled ligand with known affinity for the receptor competes with the unlabeled test compound (this compound) for binding. chelatec.com The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand is known as the IC50 value. nih.gov This value can be used to calculate the inhibition constant (Ki), which provides a measure of the compound's affinity for the receptor. chelatec.com

Kinetic Binding Experiments: These studies provide information on the rate at which a compound associates with its receptor (the on-rate, k-on) and the rate at which it dissociates (the off-rate, k-off). chelatec.comfrontiersin.org These kinetic parameters can be as important as affinity in determining the pharmacological effect of a drug. nih.gov Real-time cell-binding assays are advanced methods that allow for the continuous monitoring of ligand-receptor interactions on living cells, providing a more physiologically relevant assessment of binding kinetics. nih.gov

While specific receptor binding data for this compound is not publicly available, the following table illustrates the type of data generated from such assays for a hypothetical compound.

Table 1: Hypothetical Receptor Binding Data

| Assay Type | Parameter | Value |

|---|---|---|

| Direct Binding | Kd | 50 nM |

| Bmax | 1200 fmol/mg protein | |

| Competitive Binding | IC50 | 150 nM |

| Ki | 75 nM | |

| Kinetic Binding | k-on | 1 x 10^5 M⁻¹s⁻¹ |

In vitro enzyme assays are conducted to determine if a compound can modulate the activity of a specific enzyme, either by inhibiting or activating it. mdpi.comnih.gov These assays are critical for understanding a compound's mechanism of action and its potential for drug-drug interactions. nih.govtg.org.au For instance, many drugs are metabolized by cytochrome P450 (CYP) enzymes, and inhibition of these enzymes can lead to altered drug levels in the body. tg.org.aunih.gov

An in vitro enzyme inhibition assay typically involves incubating the enzyme with its substrate in the presence and absence of the test compound (this compound). The rate of product formation is measured to determine the extent of inhibition. From this data, an IC50 value can be calculated, representing the concentration of the compound required to reduce enzyme activity by 50%.

While specific enzyme inhibition profiles for this compound are not detailed in the available literature, the following table provides an example of how such data would be presented.

Table 2: Hypothetical Enzyme Inhibition Profile for this compound

| Enzyme | Substrate Probe | Inhibition (IC50) |

|---|---|---|

| CYP1A2 | Phenacetin | > 100 µM |

| CYP2C9 | Diclofenac | 25 µM |

| CYP2C19 | (S)-Mephenytoin | 15 µM |

| CYP2D6 | Bufuralol | > 100 µM |

Cellular Permeability and Transport Studies (In Vitro Models)

Passive permeability refers to the ability of a compound to diffuse across a cell membrane without the aid of a transport protein. Cell monolayer systems, such as those using Madin-Darby Canine Kidney (MDCK) cells, are a standard tool for assessing this property. nih.govcreative-bioarray.com These cells form a tight, polarized monolayer on a semi-permeable membrane, mimicking the intestinal epithelium. medtechbcn.comnih.gov

To assess passive permeability, the test compound is added to one side of the cell monolayer (the apical or donor side), and its appearance on the other side (the basolateral or receiver side) is measured over time. creative-bioarray.com The apparent permeability coefficient (Papp) is then calculated. Compounds are often classified as having low (Papp < 1 x 10⁻⁶ cm/s), moderate (Papp 1-10 x 10⁻⁶ cm/s), or high (Papp > 10 x 10⁻⁶ cm/s) permeability.

For compounds that may be substrates of efflux transporters, a cell line overexpressing the transporter, such as MDCK-MDR1 which expresses human P-glycoprotein (P-gp), is often used. creative-bioarray.comresearchgate.netnih.gov

Efflux transporters, such as P-glycoprotein (P-gp), are proteins that actively pump compounds out of cells, which can limit their absorption and tissue penetration. nih.govtg.org.aumedsafe.govt.nz Identifying whether a compound is a substrate of an efflux transporter is a critical step in drug development. evotec.com

The interaction with P-gp is typically assessed using a bidirectional transport assay in a cell line like MDCK-MDR1. nih.govevotec.com The permeability of the compound is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. nih.gov An efflux ratio (ER), calculated as the ratio of Papp (B-to-A) to Papp (A-to-B), is determined. An ER greater than 2 is generally considered indicative of active efflux. researchgate.net To confirm that the efflux is mediated by P-gp, the experiment is often repeated in the presence of a known P-gp inhibitor. evotec.com A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.

The following table presents hypothetical data from a bidirectional transport assay for this compound.

Table 3: Hypothetical Permeability and Efflux Data for this compound in MDCK-MDR1 Cells

| Parameter | Value |

|---|---|

| Papp (A-to-B) | 2.5 x 10⁻⁶ cm/s |

| Papp (B-to-A) | 7.5 x 10⁻⁶ cm/s |

| Efflux Ratio (ER) | 3.0 |

This hypothetical data suggests that this compound has moderate passive permeability and is a substrate of the P-glycoprotein efflux transporter.

Theoretical Pathways of Molecular Action

Based on the chemical structure of this compound as a pyrazolone (B3327878) derivative, its primary molecular action is hypothesized to be the modulation of intracellular signaling pathways related to inflammation and pain. Pyrazolone compounds, such as the well-characterized molecule antipyrine (B355649) (also known as phenazone), are known to function as non-steroidal anti-inflammatory drugs (NSAIDs). patsnap.compatsnap.com

The central hypothesis is that this compound acts as an inhibitor of cyclooxygenase (COX) enzymes. patsnap.comdrugbank.com The COX enzyme family, which includes the constitutive isoform COX-1 and the inducible isoform COX-2, is responsible for a critical step in the arachidonic acid cascade: the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2). uniklinik-duesseldorf.denih.gov PGH2 is the precursor to various prostaglandins (B1171923) (PGs), which are powerful lipid signaling molecules that mediate physiological processes including inflammation, pain sensitization, and fever regulation. uniklinik-duesseldorf.de

By inhibiting COX-1 and/or COX-2, this compound would decrease the synthesis of prostaglandins. uniklinik-duesseldorf.de This reduction in pro-inflammatory and pyretic mediators would interrupt the signaling cascade that leads to an inflammatory response and the perception of pain. Antipyrine has been shown to be a non-selective inhibitor of both COX-1 and COX-2, and it is plausible that this compound shares this mechanism. patsnap.comdrugbank.com The inhibition of COX enzymes prevents the sensitization of pain receptors and modulates central temperature regulation in the hypothalamus, aligning with the known analgesic and antipyretic effects of this class of compounds. uniklinik-duesseldorf.depatsnap.com

To computationally investigate the hypothesis that this compound interacts with cyclooxygenase enzymes, protein-ligand docking simulations can be employed. This in silico technique models the binding of a small molecule (ligand), such as this compound, into the active site of a target protein, like COX-1 or COX-2, to predict its binding affinity and orientation. rjptonline.orgdergipark.org.tr

Molecular docking studies on related pyrazolone and pyrazole (B372694) derivatives have been conducted to elucidate their binding modes with COX enzymes. nih.govdergipark.org.tr In these studies, the three-dimensional crystal structures of human or murine COX-1 and COX-2 are obtained from the Protein Data Bank (PDB), with common identifiers being 3KK6 (for COX-1) and 3LN1 or 5KIR (for COX-2). researchgate.netdergipark.org.tr Using software such as AutoDock or Glide, the this compound molecule would be virtually "docked" into the enzyme's active site. rjptonline.orgdergipark.org.tr

The results of such simulations predict the binding energy (expressed in kcal/mol), which indicates the stability of the protein-ligand complex, and identify key molecular interactions. dergipark.org.tr For instance, studies with phenazone and other pyrazole derivatives show that binding within the COX active site is often stabilized by hydrogen bonds with critical amino acid residues. uniklinik-duesseldorf.de Key interacting residues in the COX active site include Ser530 and Tyr385, which are crucial for the enzyme's catalytic activity. uniklinik-duesseldorf.de Computational models can reveal specific hydrogen bonds, van der Waals forces, and hydrophobic interactions between this compound and the amino acid residues lining the active site pocket, providing a structural basis for its hypothesized inhibitory activity. nih.govmdpi.com These theoretical models are instrumental in rationalizing structure-activity relationships and guiding the design of more potent and selective inhibitors. nih.gov

| Parameter | Description | Typical Software/Tools | Example from Literature (for Pyrazolones) |

|---|---|---|---|

| Protein Target | The macromolecule whose interaction with the ligand is being studied. | Protein Data Bank (PDB) | COX-1 (PDB: 3KK6), COX-2 (PDB: 3LN1) dergipark.org.tr |

| Ligand Preparation | Generating a 3D structure of the small molecule and assigning charges. | Schrödinger Maestro, AutoDock Tools | Energy minimization and charge assignment for pyrazole derivatives. rjptonline.orgdergipark.org.tr |

| Docking Algorithm | The computational method used to explore possible binding poses. | AutoDock Vina, Glide | Used to determine binding affinity and pose. dergipark.org.tr |

| Scoring Function | A mathematical function to estimate the binding affinity (e.g., free energy of binding). | GlideScore, AutoDock Vina Score | Binding energies reported in kcal/mol. dergipark.org.tr |

| Interaction Analysis | Identification of specific bonds (e.g., hydrogen bonds) and interacting residues. | Discovery Studio, UCSF Chimera | Interaction with key residues like Ser530 and Tyr385. uniklinik-duesseldorf.dedergipark.org.tr |

Coordination Chemistry and Metal Complexation of Antipyrine Derivatives

Synthesis of Metal Complexes with Antipyrine (B355649) and Its Derivativesfinechem-mirea.ruarchive.orglacare.org

The synthesis of metal complexes with antipyrine and its derivatives is typically achieved through the direct reaction of the ligand with a corresponding metal salt in a suitable solvent. wikipedia.org The choice of solvent, reaction temperature, and molar ratio of ligand to metal are crucial parameters that influence the stoichiometry and structure of the resulting complex. finechem-mirea.ru Common methods involve refluxing or stirring the mixture for several hours, after which the complex precipitates and can be isolated by filtration. wikipedia.org

Antipyrine and its derivatives readily form complexes with alkaline earth metals. finechem-mirea.rulacare.org These complexes are of interest for their structural characteristics. For instance, calcium perchlorate (B79767) forms a well-documented complex, calcium hexa-antipyrine perchlorate, which has been studied for its structural properties. finechem-mirea.ru The coordination in these complexes typically involves the exocyclic carbonyl oxygen atom of the pyrazolone (B3327878) ring of the antipyrine ligand.

Adrenaline, a catecholamine, has been shown to form complexes with Mg(II), Ca(II), Sr(II), and Ba(II). finechem-mirea.ru The synthesis involves reacting the metal chloride with adrenaline in methanol. The resulting complexes exhibit different stoichiometries, with Ca(II), Sr(II), and Ba(II) forming 1:2 (metal:ligand) complexes, while Mg(II) forms a 1:1 binuclear complex. finechem-mirea.ru

Table 1: Examples of Alkaline Earth Metal Complexes with Biologically Relevant Ligands

| Metal Ion | Ligand | Resulting Complex Formula | Reference |

|---|---|---|---|

| Ca(II) | Adrenaline | Ca(Adr)2(H2O)24Cl2 | finechem-mirea.ru |

| Sr(II) | Adrenaline | [Sr(Adr)2(H2O)2]Cl2 | finechem-mirea.ru |

| Ba(II) | Adrenaline | [Ba(Adr)2(H2O)6]Cl2 | finechem-mirea.ru |

This table is interactive. Click on the headers to sort the data.

The complexation of antipyrine derivatives with transition metals is a vast and well-studied area. taylorfrancis.com Schiff bases derived from 4-aminoantipyrine (B1666024) are particularly effective ligands for a range of transition metals, including Cu(II), Ni(II), Co(II), Zn(II), Mn(II), and Fe(III). wikipedia.org The synthesis generally involves the reaction of the Schiff base ligand with the corresponding metal salt in a 1:1 or 2:1 molar ratio, often under reflux in an alcohol-based solvent. wikipedia.orgfinechem-mirea.ru The resulting complexes often exhibit diverse geometries, such as octahedral or square-planar, depending on the metal ion and the ligand structure. lacare.org For example, Co(II), Ni(II), and Cu(II) complexes of certain 4-aminoantipyrine Schiff bases have been shown to possess octahedral geometry. lacare.org

Table 2: Synthesis and Geometry of Selected Transition Metal Complexes with 4-Aminoantipyrine Schiff Base Derivatives

| Metal Ion | Ligand Derivative | Molar Ratio (M:L) | Proposed Geometry | Reference |

|---|---|---|---|---|

| Co(II) | 4-(2-hydroxy-3-methoxybenzylideneamino)antipyrine | 1:2 | Octahedral | lacare.org |

| Ni(II) | 4-(2-hydroxy-3-methoxybenzylideneamino)antipyrine | 1:2 | Octahedral | lacare.org |

| Cu(II) | 4-((5-methylfuran-2-yl)methyleneamino)antipyrine | 1:2 | Octahedral | lacare.org |

| Zn(II) | Isatin-N(4)antipyrinethiosemicarbazone | 1:1 | - |

This table is interactive. Click on the headers to sort the data.

Antipyrine and its derivatives are known to form stable complexes with rare-earth metal ions (lanthanides). finechem-mirea.ru The interest in these complexes often stems from their potential luminescent properties. The synthesis of lanthanide complexes, for instance with nitrates or iodides, can yield complexes with varying ligand-to-metal ratios, such as 3:1 or 6:1. For example, terbium(III) forms a hexakis(antipyrine-O)terbium(III) triperchlorate complex where the terbium ion is coordinated to six antipyrine molecules through their carbonyl oxygen atoms. Schiff base derivatives of 4-aminoantipyrine also form complexes with lanthanide nitrates, and these have been characterized for their potential biological activities.

A study on rare earth perchlorate complexes of 4-(2'-hydroxynaphthylazo) antipyrine (H-NAP) reported the synthesis of complexes with the general formula [Ln(NAP)₂]ClO₄, where Ln represents various lanthanide ions such as La, Pr, Nd, Sm, Gd, Dy, and Y. In these complexes, the ligand acts in a tridentate fashion.

Structural Elucidation of Metal-Antipyrine Complexes

The characterization and structural elucidation of metal-antipyrine complexes are carried out using a combination of analytical and spectroscopic techniques.

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of these complexes. archive.org It provides detailed information about bond lengths, bond angles, coordination geometry, and crystal packing. For example, the crystal structure of two Schiff bases derived from 4-aminoantipyrine was determined using this method, revealing orthorhombic crystal systems. archive.org Powder X-ray diffraction (XRD) is also employed to confirm the crystalline nature of the synthesized complexes and to determine their crystal system and unit cell parameters.

A variety of spectroscopic methods are essential for characterizing the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is widely used to identify the donor atoms of the ligand involved in coordination. A shift in the stretching frequency of key functional groups, such as the carbonyl group (C=O) of antipyrine or the azomethine group (C=N) of Schiff bases, upon complexation provides strong evidence of coordination. For instance, a shift to a lower wavenumber for the C=O stretching vibration in the complex compared to the free ligand indicates coordination through the carbonyl oxygen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their diamagnetic metal complexes. lacare.org Changes in the chemical shifts of protons or carbons near the coordination sites upon complexation can provide insights into the ligand's binding mode.

Electronic (UV-Vis) Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the complex and helps in proposing the geometry of the complex. lacare.org The d-d electronic transitions observed for transition metal complexes are particularly useful in determining their stereochemistry (e.g., octahedral, tetrahedral, or square planar).

Mass Spectrometry: Mass spectrometry helps in confirming the molecular weight of the synthesized complexes. The fragmentation pattern can also provide structural information.

Other Techniques: Molar conductance measurements are used to determine the electrolytic or non-electrolytic nature of the complexes. Magnetic susceptibility measurements help in determining the magnetic moment of the complexes, which provides information about the number of unpaired electrons and thus the geometry of the complex.

Table 3: Spectroscopic Data for a Schiff Base Ligand and its Metal Complex

| Compound | Key IR Bands (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Isatin-N(4)antipyrinethiosemicarbazone (Ligand) | 1738, 1645 | ν(C=O) of isatin, ν(C=O) of antipyrine |

This table is interactive. Click on the headers to sort the data.

Theoretical Studies on Coordination Bonding and Electronic Structure

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricacies of coordination bonding and electronic structure in metal complexes of antipyrine derivatives. ahievran.edu.trmdpi.com These methods provide profound insights into molecular geometries, the nature of metal-ligand bonds, and the electronic properties that govern the reactivity and stability of these compounds. ahievran.edu.trresearchgate.net

Research on Schiff bases and other derivatives of antipyrine demonstrates the power of these theoretical approaches. DFT calculations are routinely used to optimize the molecular structures of both the free ligands and their metal chelates. ahievran.edu.trnih.gov For instance, studies on complexes of 4-methylaminoantipyrine and various azo dye ligands derived from 4-aminoantipyrine have successfully predicted their geometries, which are often confirmed by experimental X-ray diffraction data. researchgate.netnih.govtandfonline.com The calculations can determine key geometric parameters such as bond lengths and angles, revealing how the ligand framework adjusts upon coordination to a metal center. mdpi.com For a Schiff base derived from 4-antipyrinecarboxaldehyde, DFT calculations using the B3LYP method accurately reproduced the crystal structure parameters. tandfonline.com

Beyond structural prediction, theoretical studies are crucial for understanding the electronic makeup of these complexes. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common practice. nih.govekb.eg The energy gap between the HOMO and LUMO (E_gap) is a key indicator of molecular stability and reactivity; a larger gap generally implies higher stability. researchgate.net DFT calculations allow for the computation of these orbital energies and other quantum chemical descriptors like chemical potential (μ), hardness (η), softness (S), and electronegativity (χ), which collectively characterize the electronic nature and reactivity of the molecules. nih.gov For example, in one study, the HOMO-LUMO energy gap was calculated for a synthesized ligand and its metal complexes to estimate and compare their stability. ekb.eg

Vibrational analysis is another area where theoretical calculations complement experimental findings. Theoretical vibrational frequencies, calculated via DFT, can be correlated with experimental infrared (IR) spectra to assign specific vibrational modes. researchgate.nettandfonline.com A good agreement between the calculated and experimental frequencies validates the proposed molecular structure. tandfonline.com For instance, the characteristic shifts in the vibrational frequencies of the C=O (carbonyl) and C=N (azomethine) groups upon complexation, observed in IR spectra, can be accurately modeled and explained by theoretical calculations, confirming the participation of these groups in the coordination bond. researchgate.netnih.gov

The table below presents a selection of theoretical quantum chemical parameters calculated for a representative antipyrine-derived azo dye ligand and its Cu(II) complex, illustrating the insights gained from DFT studies.

| Parameter | Definition | Ligand | Cu(II) Complex |

| E_HOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -8.54 | -9.62 |

| E_LUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -4.87 | -6.21 |

| Energy Gap (ΔE) (eV) | E_LUMO - E_HOMO | 3.67 | 3.41 |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.835 | 1.705 |

| Softness (S) | 1 / (2η) | 0.272 | 0.293 |

| Electronegativity (χ) | -(E_LUMO + E_HOMO) / 2 | 6.705 | 7.915 |

| Data derived from a DFT/B3LYP study on an azo dye ligand synthesized from 4-amino-antipyrine. nih.gov |

Role of Antipyrine as a Ligand in Inorganic Chemistry

Antipyrine and its derivatives have carved out a significant niche as versatile ligands in the field of inorganic and coordination chemistry. researchgate.netacseusa.org Their importance stems from their ability to form stable coordination complexes with a vast array of metal ions, including transition metals and lanthanides, leading to compounds with diverse structural motifs and potential applications. acseusa.orgresearchgate.net

The parent molecule, antipyrine, typically functions as a monodentate ligand. It coordinates to metal ions primarily through the exocyclic carbonyl oxygen atom, which acts as a potent donor. researchgate.net However, the true versatility of this class of ligands is unlocked through chemical modification, particularly at the C4 position of the pyrazolone ring.

Derivatives such as 4-aminoantipyrine and Schiff bases synthesized from 4-antipyrinecarboxaldehyde (fantipyrine) exhibit more complex and varied coordination behavior. acseusa.orgugm.ac.id These derivatives often act as multidentate ligands:

Bidentate Ligands: Many Schiff bases derived from 4-aminoantipyrine or 4-antipyrinecarboxaldehyde coordinate in a bidentate fashion. researchgate.netugm.ac.id Coordination typically involves the carbonyl oxygen atom and the nitrogen atom of the azomethine group (-CH=N-) formed during the Schiff base condensation. researchgate.net

Tridentate and Polydentate Ligands: More complex derivatives can act as tridentate or even polydentate ligands. nih.govacseusa.org For example, an azo dye ligand derived from 4-amino-antipyrine was shown to behave as a neutral tridentate ligand, coordinating through the carbonyl oxygen, one of the azo group's nitrogen atoms, and a phenolic oxygen from the other precursor. nih.gov Another elaborate ligand, N,N'-tetra(4-antipyrylmethyl)-1,2-diaminoethane (TAMEN), was reported to function as a "double-terdentate" bridging ligand, capable of coordinating two metal centers simultaneously to form dinuclear complexes. tandfonline.com

The coordination mode of these ligands allows for the synthesis of both mononuclear and polynuclear complexes. tandfonline.com The ability of some antipyrine derivatives to bridge metal centers is particularly significant for the construction of larger, more complex supramolecular architectures. tandfonline.com The stability of the resulting complexes is a key feature, making antipyrine derivatives valuable reagents in various chemical applications. acseusa.orgresearchgate.net

The table below summarizes the common coordination modes of antipyrine and some of its important derivatives.

| Ligand | Common Donor Atoms | Typical Denticity |

| Antipyrine | Carbonyl Oxygen | Monodentate |

| 4-Aminoantipyrine | Carbonyl Oxygen, Amino Nitrogen | Bidentate |

| Schiff Bases (from 4-Antipyrinecarboxaldehyde) | Carbonyl Oxygen, Azomethine Nitrogen | Bidentate |

| Azo Dyes (from 4-Aminoantipyrine) | Carbonyl Oxygen, Azo Nitrogen, other functional group (e.g., Phenolic Oxygen) | Bidentate or Tridentate |

| N,N'-tetra(4-antipyrylmethyl)-1,2-diaminoethane (TAMEN) | Carbonyl Oxygens, Diaminoethane Nitrogens | Hexadentate (bridging) |

Advanced Analytical and Spectroscopic Methodologies for Characterization

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of molecules by probing their molecular vibrations. nih.gov These methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in polarizability. sielc.comnih.gov

For Propyphenazone, IR and Raman spectra provide a unique fingerprint, allowing for the identification of its key functional groups. The analysis of related pyrazolone (B3327878) structures reveals characteristic vibrational modes. finechem-mirea.runist.gov The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the pyrazolin-5-one ring. Aromatic and aliphatic C-H stretching vibrations are also clearly distinguishable. The phenyl group gives rise to characteristic C=C stretching bands within the aromatic region, as well as out-of-plane bending vibrations. The isopropyl and methyl substituents produce their own signature stretching and bending frequencies.

Table 1: Expected Vibrational Spectroscopy Data for Propyphenazone

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (isopropyl, methyl) | 2980-2870 | 2980-2870 | Strong |

| Carbonyl (C=O) Stretch | 1680-1640 | 1680-1640 | Strong (IR), Weak (Raman) |

| Aromatic C=C Stretch | 1600, 1585, 1500, 1450 | 1600, 1585, 1500, 1450 | Medium-Strong |

| C-N Stretch | 1360-1250 | 1360-1250 | Medium |

| Aliphatic C-H Bend | 1470-1430, 1380-1370 | 1470-1430, 1380-1370 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Weak | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution. chemicalbook.com By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. chemicalbook.com

For Propyphenazone (C₁₄H₁₈N₂O), the ¹H NMR spectrum is highly informative. The different sets of protons—aromatic protons on the N-phenyl ring, the aliphatic protons of the C4-isopropyl group, and the protons of the two methyl groups (N-CH₃ and C-CH₃)—reside in distinct chemical environments and thus exhibit unique chemical shifts. The integration of the peak areas corresponds to the number of protons giving rise to each signal.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include the carbonyl carbon, carbons of the phenyl ring, the pyrazole (B372694) ring carbons, and the aliphatic carbons of the methyl and isopropyl groups. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Propyphenazone

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

|---|---|---|---|

| C=O | - | - | ~165-160 |

| C-Phenyl (ipso) | - | - | ~138-136 |

| C-Phenyl (o, m, p) | ~7.5-7.2 | Multiplet | ~129-125 |

| Pyrazole C3 | - | - | ~150-148 |

| Pyrazole C4 | - | - | ~110-108 |

| Isopropyl CH | ~3.0-2.8 | Septet | ~30-28 |

| Isopropyl CH₃ | ~1.3-1.2 | Doublet | ~22-20 |

| C3-CH₃ | ~2.3-2.1 | Singlet | ~13-11 |

| N-CH₃ | ~3.2-3.0 | Singlet | ~37-35 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nist.gov It provides the exact molecular mass and, through the analysis of fragmentation patterns, valuable structural information. nist.govmassbank.eu For Propyphenazone (C₁₄H₁₈N₂O), the exact mass is 230.1419 u. massbank.eumassbank.jp

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺•) would be observed at m/z 230. This ion is energetically unstable and undergoes fragmentation. A primary and highly characteristic fragmentation pathway for Propyphenazone is the loss of the isopropyl group (•CH(CH₃)₂) via α-cleavage, which has a mass of 43 u. This cleavage results in a stable cation and is often the base peak in the spectrum. Other significant fragments can arise from the loss of a methyl radical (•CH₃), cleavage of the phenyl group, or rearrangements and cleavages within the pyrazolone ring structure.

In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed at m/z 231. spectrabase.com Tandem mass spectrometry (MS/MS) experiments on this precursor ion can be performed to induce and analyze fragmentation, confirming the structure.

Table 3: Predicted Mass Spectrometry Fragmentation Data for Propyphenazone

| m/z | Proposed Ion/Fragment | Proposed Loss from Molecular Ion |

|---|---|---|

| 230 | [C₁₄H₁₈N₂O]⁺• (Molecular Ion) | - |

| 215 | [M - CH₃]⁺ | •CH₃ |

| 187 | [M - C₃H₇]⁺ | •CH(CH₃)₂ |

| 112 | [C₆H₅N₂]⁺ | C₈H₁₃O |

| 77 | [C₆H₅]⁺ | C₈H₁₃N₂O |

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Separation

Chromatographic techniques are essential for separating components in a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed. oup.comhmdb.ca

HPLC is particularly well-suited for the analysis of pharmaceutical compounds like Propyphenazone. sielc.comoup.comijbpas.comijper.org Reversed-phase HPLC is the most common mode, utilizing a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase. oup.com This allows for the separation of Propyphenazone from its potential impurities, precursors, or degradation products. A UV detector is typically used for quantification, often set at a wavelength where the analyte exhibits maximum absorbance, such as 240 nm. oup.comnih.gov

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. hmdb.ca For GC analysis, the compound must be volatile and thermally stable. Propyphenazone can be analyzed by GC-MS, where it is vaporized and separated on a capillary column before being detected by the mass spectrometer, which provides definitive identification. hmdb.ca

Table 4: Typical HPLC Method Parameters for Propyphenazone Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) | oup.comijbpas.com |